3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide
Overview
Description
3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide is a complex organic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide typically involves multiple steps. One common method is the Vilsmeier-Haack reaction, which involves the formation of a chloroiminium salt intermediate. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The compound can be hydrolyzed to break down into simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide.
Khellin: 4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one.
Uniqueness
3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-8-21-15-10-14(6-7-16(15)24-11-17(21)22)20-18(23)12-4-3-5-13(19)9-12/h2-7,9-10H,1,8,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLVEHQIYNINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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